molecular formula C12H26N2 B12939728 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine

Cat. No.: B12939728
M. Wt: 198.35 g/mol
InChI Key: VEEZYYGRAFXPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine typically involves the reaction of 2,2-dimethylpropan-1-amine with a piperidine derivative. One common method is the reductive amination of 2,2-dimethylpropan-1-amine with 2-(piperidin-1-yl)acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another piperidine derivative with different functional groups.

    2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A structurally similar compound with a pyridine ring instead of a piperidine ring.

Uniqueness

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine is unique due to its specific combination of a piperidine ring and a dimethylpropan-1-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

2,2-dimethyl-N-(2-piperidin-1-ylethyl)propan-1-amine

InChI

InChI=1S/C12H26N2/c1-12(2,3)11-13-7-10-14-8-5-4-6-9-14/h13H,4-11H2,1-3H3

InChI Key

VEEZYYGRAFXPAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCN1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.